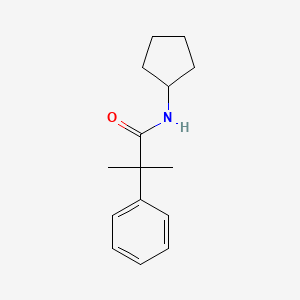
(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MPMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of piperazine and pyrazole, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone is complex and multifaceted, involving interactions with a range of receptors in the brain and nervous system. It has been shown to act as an agonist at dopamine D2 receptors, as well as a partial agonist at serotonin 5-HT1A receptors and an antagonist at alpha-2 adrenergic receptors. These interactions result in a range of effects on neurotransmitter signaling, including increased dopamine release and decreased serotonin and norepinephrine release.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex, and they depend on a range of factors, including dosage, route of administration, and individual differences in metabolism and physiology. Some of the most commonly observed effects of this compound include increased locomotor activity, decreased anxiety, and altered reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone as a research tool is its ability to selectively target specific neurotransmitter receptors, allowing researchers to study the effects of these receptors in isolation. Additionally, its stable and highly pure crystalline form makes it easy to work with in the lab. However, there are also some limitations to the use of this compound in research, including the potential for off-target effects and the need for careful dosing and administration to avoid confounding factors.
Zukünftige Richtungen
There are many potential future directions for research on (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone and related compounds. Some of the most promising areas of investigation include the development of new analogs with improved selectivity and efficacy, the use of this compound in combination with other compounds to study complex signaling pathways, and the application of this compound in animal models of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.
Synthesemethoden
The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 4-methyl-1-phenylpiperazine with 4-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of a methanone group. This process results in the formation of a white crystalline powder that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. Its ability to interact with a range of neurotransmitter receptors, including dopamine, serotonin, and norepinephrine, makes it a valuable tool for studying the mechanisms of action of these important signaling molecules.
Eigenschaften
IUPAC Name |
(4-methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-18-8-9-20(16(21)14-10-17-19(2)11-14)15(12-18)13-6-4-3-5-7-13/h3-7,10-11,15H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHOBNHZCXTGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)



![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)

![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)

